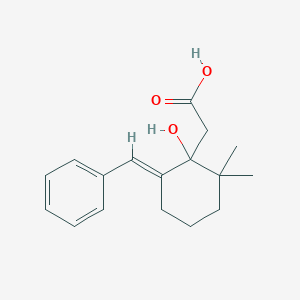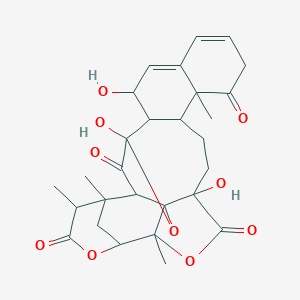
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether, also known as BPEE, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPEE is a small molecule that exhibits unique properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is not fully understood. However, it has been proposed that 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various genes involved in cancer progression, including NF-κB, Akt, and ERK1/2.
Biochemical and Physiological Effects:
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various cytokines, including IL-6 and TNF-α, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its ability to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for drug development. However, one of the limitations of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether. One direction is the development of more potent and selective 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether analogs for the treatment of various cancers and inflammatory diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether in vivo to determine its efficacy and safety. Additionally, the potential use of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether as a chemotherapeutic agent in combination with other drugs is an area of interest for future research.
Conclusion:
In conclusion, 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is a promising compound that exhibits significant anti-tumor, anti-inflammatory, and anti-oxidant properties. Its unique properties make it a potential candidate for drug development. The synthesis method of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether and its potential applications in the treatment of various diseases.
Synthesemethoden
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether can be synthesized using a two-step process. The first step involves the synthesis of 2,4-dimethylphenyl ether, which can be achieved by reacting 2,4-dimethylphenol with thionyl chloride in the presence of a base. The second step involves the reaction of 2,4-dimethylphenyl ether with 4-benzylpiperazine and ethyl oxalyl chloride in the presence of a base to yield 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-9-20(18(2)14-17)25-16-21(24)23-12-10-22(11-13-23)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI-Schlüssel |
XSXHJHVQXNVVKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)




